

Atrazine Regulation in the United States: A Technical Overview of EPA Guidelines

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Compound of Interest

Compound Name: Atrazine

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a triazine herbicide, has been a cornerstone of weed management in American agriculture for decades, primarily used in corn, sorghum, and sugarcane cultivation.^[1] Its widespread use, however, has led to persistent environmental concerns, particularly regarding water contamination and potential impacts on non-target organisms and human health. The U.S. Environmental Protection Agency (EPA) is tasked with the ongoing regulation of **atrazine** to ensure its use does not pose an unreasonable risk. This technical guide provides a comprehensive overview of the EPA's regulations and guidelines for **atrazine**, including quantitative standards, the methodologies behind its risk assessments, and the biochemical pathways at the core of its regulatory scrutiny.

Core Regulatory Standards and Quantitative Data

The EPA's regulation of **atrazine** is multifaceted, encompassing national drinking water standards, crop-specific application limits, and levels of concern for aquatic ecosystems. These quantitative benchmarks are central to the agency's risk management strategy.

Table 1: **Atrazine** Application Rates for Key Crops

Crop	Maximum Application Rate (per application)	Annual Maximum Application Rate
Corn	1.6 - 2.0 lbs. a.i./acre	2.5 lbs. a.i./acre[2]
Sorghum	2.0 lbs. a.i./acre	2.5 lbs. a.i./acre[3]
Sugarcane (Florida)	8.0 lbs. a.i./acre	8.0 lbs. a.i./acre[4]
Sugarcane (Louisiana & Texas)	4.0 lbs. a.i./acre	4.0 lbs. a.i./acre[4]

a.i. = active ingredient. The per-application rate for corn depends on soil erodibility and crop residue cover.[2]

Table 2: Key EPA Concentration Limits for **Atrazine**

Parameter	Concentration Limit	Description
Maximum Contaminant Level (MCL) in Drinking Water	3 µg/L (ppb)[5][6]	The highest level of a contaminant that is allowed in drinking water.
Concentration-Equivalent Level of Concern (CE-LOC)	9.7 µg/L (ppb)[1]	The concentration in water above which atrazine is expected to have adverse effects on aquatic plant communities.[1]

Experimental Protocols in EPA Risk Assessment

The EPA's risk assessments for **atrazine** are founded on a vast body of scientific studies conducted according to standardized protocols. The Office of Chemical Safety and Pollution Prevention (OCSP) guidelines provide the framework for these key experiments.

Aquatic Ecotoxicology Testing

Daphnid Chronic Toxicity Test (OCSPP 850.1300)

This test evaluates the long-term effects of **atrazine** on the survival and reproduction of the freshwater invertebrate *Daphnia magna*.^[7]

- Test Organism: *Daphnia magna* (water flea), less than 24 hours old at the start of the test.^[7]
- Test Duration: 21 days.^[8]
- Methodology: A semi-static renewal or flow-through system is used.^[9] Daphnids are exposed to a control and at least five different concentrations of **atrazine**.^[7] The test solutions are renewed periodically to maintain the desired concentrations.
- Endpoints Measured: The primary endpoints are adult mortality and the number of offspring produced.^[8] From these, the No Observed Adverse Effect Concentration (NOAEC) and Lowest Observed Adverse Effect Concentration (LOAEC) are determined.^[9]

Fish Early-Life Stage Toxicity Test (OCSPP 850.1400)

This test assesses the effects of **atrazine** on the early developmental stages of fish.^{[10][11]}

- Test Organisms: Species such as rainbow trout (*Oncorhynchus mykiss*) or fathead minnow (*Pimephales promelas*) are commonly used.^[10]
- Test Duration: The test begins with fertilized eggs and continues until the larval fish are free-feeding, typically for 28 to 60 days post-hatch, depending on the species.^[10]
- Methodology: A flow-through system is preferred to maintain constant exposure concentrations.^[11] Fertilized eggs are placed in test chambers with varying **atrazine** concentrations.
- Endpoints Measured: Endpoints include hatching success, larval survival, and growth (length and weight).^{[10][11]}

Algal Toxicity Test (OCSPP 850.5400)

This test determines the impact of **atrazine** on the growth of freshwater and marine algae.^[12]

- Test Organisms: Commonly used species include the freshwater green alga *Selenastrum capricornutum*.[\[13\]](#)
- Test Duration: Typically 96 hours.[\[13\]](#)
- Methodology: Algal cultures are exposed to a range of **atrazine** concentrations under controlled conditions of light and temperature.[\[12\]](#)
- Endpoints Measured: The primary endpoint is the inhibition of algal growth, measured by cell counts or other biomass indicators. From this, an EC50 (the concentration that causes a 50% reduction in growth) is calculated.[\[12\]](#)

Terrestrial Ecotoxicology Testing

Terrestrial Plant Toxicity Test: Seedling Emergence and Seedling Growth (OCSPP 850.4100)

This test evaluates the effects of **atrazine** on the germination and early growth of a variety of terrestrial plants.[\[14\]](#)[\[15\]](#)

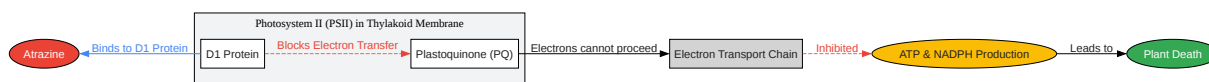
- Test Organisms: A selection of at least ten plant species is required, including both monocots (e.g., corn) and dicots (e.g., soybean), to represent a range of plant families.[\[16\]](#)
- Test Duration: 14 days after 50% of the control plants have emerged.[\[14\]](#)
- Methodology: Seeds are planted in soil treated with different concentrations of **atrazine**. The experiment is conducted in a controlled growth chamber.[\[16\]](#)
- Endpoints Measured: Endpoints include seedling emergence, survival, and various growth parameters such as shoot height and dry weight.[\[14\]](#)

Key Signaling Pathways and Mechanisms of Action

Understanding the biochemical and physiological pathways affected by **atrazine** is crucial for interpreting toxicity data and for the development of more targeted research.

Inhibition of Photosynthesis

The primary mode of action of **atrazine** as an herbicide is the inhibition of photosynthesis in susceptible plants.

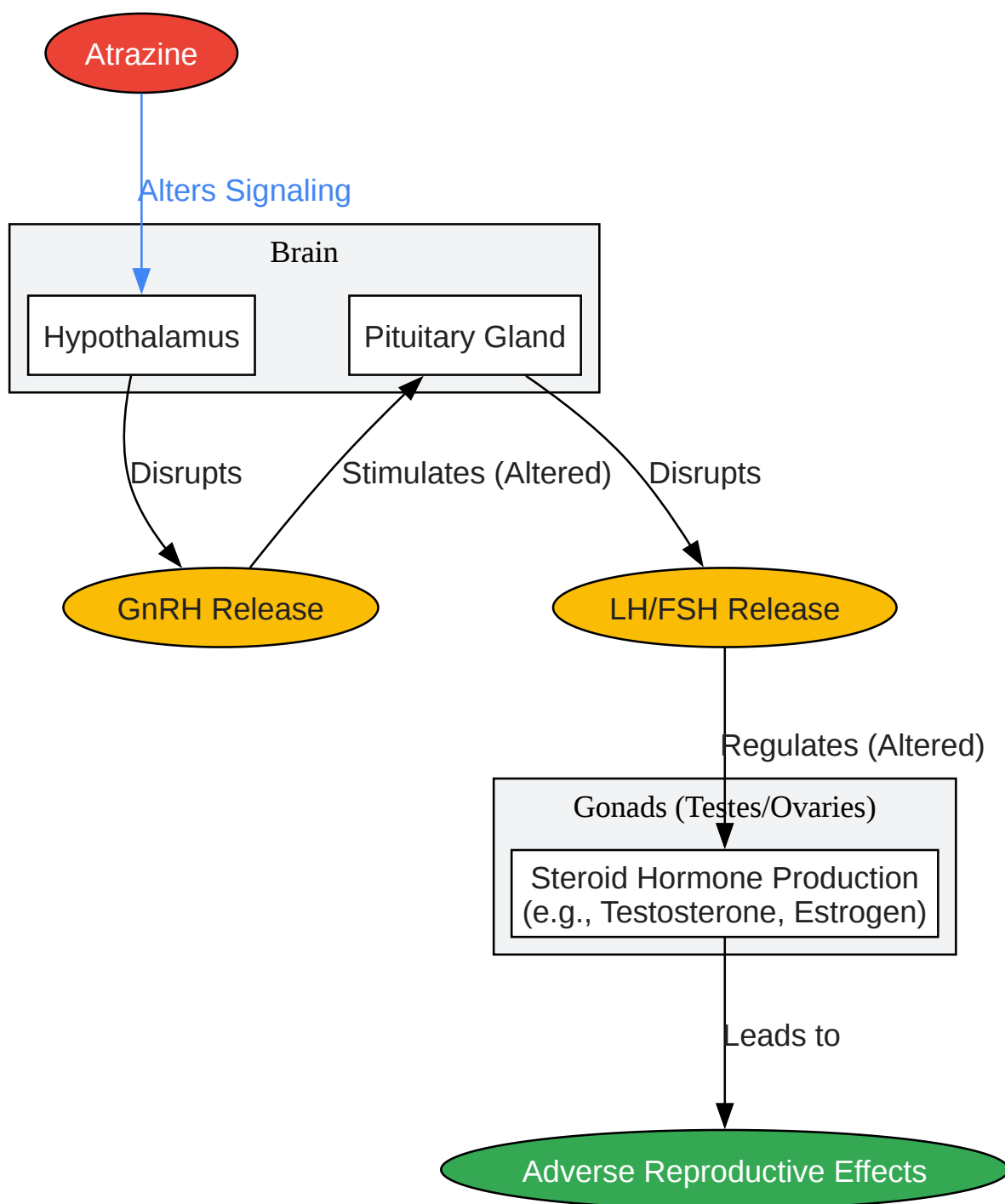


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Caption: **Atrazine** inhibits photosynthesis by binding to the D1 protein in Photosystem II.

Endocrine Disruption in Vertebrates

A significant focus of EPA's regulatory review has been **atrazine's** potential to act as an endocrine-disrupting chemical, particularly by affecting the hypothalamus-pituitary-gonadal (HPG) axis.



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Caption: **Atrazine's** impact on the Hypothalamus-Pituitary-Gonadal (HPG) axis.

Conclusion

The EPA's regulation of **atrazine** is a dynamic and scientifically-driven process. It relies on a framework of quantitative standards for environmental and human health protection, which are informed by a suite of standardized toxicological studies. For researchers and professionals in related fields, a thorough understanding of these regulations, the underlying experimental methodologies, and the key biochemical pathways of **atrazine**'s action is essential for conducting relevant research, developing safer alternatives, and contributing to the ongoing scientific discourse surrounding this widely used herbicide. The information presented in this guide provides a foundational understanding of the EPA's comprehensive approach to managing the risks associated with **atrazine**.

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